3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one
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Overview
Description
3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its fused ring structure, which includes a pyrazole ring and a triazine ring. The presence of a bromine atom at the 3-position and a methyl group at the 2-position of the pyrazole ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied . These compounds are used in the development of energetic materials, suggesting that they may interact with physical rather than biological targets .
Mode of Action
Related compounds have been shown to exhibit excellent insensitivity toward external stimuli and good detonation performance . This suggests that the compound may interact with its targets to produce a significant energy release.
Result of Action
Related compounds have been shown to exhibit excellent detonation performance . This suggests that the compound may produce a significant energy release when it interacts with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-2-methylpyrazole with a brominating agent, such as bromine or N-bromosuccinimide (NBS), followed by cyclization with a suitable triazine precursor. The reaction is usually carried out in an organic solvent, such as acetonitrile or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Substituted derivatives with various functional groups at the 3-position.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,7,8-trinitropyrazolo[5,1-c][1,2,4]triazine: Known for its explosive properties and high density.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its biological and molecular modeling applications.
Uniqueness
3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-3-5(7)4-2-8-9-6(12)11(4)10-3/h2H,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNQZZLDNBBBDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1Br)C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205728 |
Source
|
Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-89-8 |
Source
|
Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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